N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, acridine, and hydrazide moieties
Preparation Methods
The synthesis of N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the furan derivative: The initial step involves the synthesis of the furan derivative, which is achieved by reacting 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde under appropriate conditions.
Synthesis of the acridine derivative: The acridine derivative is synthesized by reacting 9-chloroacridine with hydrazine hydrate to form 9-hydrazinoacridine.
Condensation reaction: The final step involves the condensation of the furan and acridine derivatives in the presence of a suitable catalyst to form the target compound.
Chemical Reactions Analysis
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and acridine moieties, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: It is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound is explored for its potential use in organic electronics and as a component in light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and enzymes. The compound binds to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it can interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE: This compound shares structural similarities but differs in the substitution pattern on the furan ring.
N’-[(E)-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE: Another similar compound with variations in the acridine moiety, leading to different biological activities.
Properties
Molecular Formula |
C26H17Cl2N3O3 |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-20-11-9-16(13-21(20)28)24-12-10-17(34-24)14-29-30-25(32)15-31-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)31/h1-14H,15H2,(H,30,32)/b29-14+ |
InChI Key |
JCCISLCQAMYMMG-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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